BenchChemオンラインストアへようこそ!

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide

GAPDH inhibition genetic disease transcriptional modulation

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide (CAS 946215-05-0) is a synthetic pyridazinone-amide derivative (C22H22ClN3O2, MW 395.89) that occupies a specific intersection within bioactive pyridazinone chemical space. It is explicitly disclosed as Compound 26 in patent US20240050576A1, which claims methods for treating genetic disease via transcriptional modulation, with BindingDB-curated GAPDH (glyceraldehyde-3-phosphate dehydrogenase) affinity (EC50: 300 nM).

Molecular Formula C22H22ClN3O2
Molecular Weight 395.89
CAS No. 946215-05-0
Cat. No. B2441260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide
CAS946215-05-0
Molecular FormulaC22H22ClN3O2
Molecular Weight395.89
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C22H22ClN3O2/c1-15-5-3-6-16(2)22(15)24-20(27)7-4-14-26-21(28)13-12-19(25-26)17-8-10-18(23)11-9-17/h3,5-6,8-13H,4,7,14H2,1-2H3,(H,24,27)
InChIKeyOWBDXKXUIBRPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide (CAS 946215-05-0): A Pyridazinone-Amide GAPDH Ligand & IRAK-Class Candidate – Procurement Guide


4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide (CAS 946215-05-0) is a synthetic pyridazinone-amide derivative (C22H22ClN3O2, MW 395.89) that occupies a specific intersection within bioactive pyridazinone chemical space. It is explicitly disclosed as Compound 26 in patent US20240050576A1, which claims methods for treating genetic disease via transcriptional modulation, with BindingDB-curated GAPDH (glyceraldehyde-3-phosphate dehydrogenase) affinity (EC50: 300 nM) [1] [2]. Concurrently, its core scaffold falls under the broad pyridazinone-amide patent US20170071936A1 (Merck Patent GmbH), which claims IRAK (interleukin-1 receptor-associated kinase) inhibitors for oncology and inflammatory disease [3]. This dual patent provenance distinguishes this compound structurally from comparator pyridazinone-amides containing non-2,6-dimethylphenyl amide tails (e.g., 2,5-dimethylphenyl, 3,4-dimethylphenyl, unsubstituted phenyl) that lack quantitatively validated GAPDH engagement data or are covered by differing intellectual property landscapes.

Why a Simple Pyridazinone-Amide Substitute Cannot Replace 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide (CAS 946215-05-0)


Pyridazinone-amides as a class are pharmacologically polypharmacological: sub-micromolar inhibitors have been identified across IRAK, PDE, COX-2, cholinesterases, and antiviral targets [1] [2]. The N-aryl amide substituent—here, the sterically hindered 2,6-dimethylphenyl group—exerts a well-documented 'magic methyl' effect influencing target binding, pharmacokinetics, and selectivity [3]. Consequently, simply swapping the 2,6-dimethylphenyl amide for a regioisomeric 2,5-dimethylphenyl (CAS 946215-17-4) or 3,4-dimethylphenyl analog cannot preserve the same binding profile; a 2,5-dimethylphenyl compound, for example, lacks publicly documented GAPDH-specific functional data (EC50: 300 nM) that defines the comparative utility of CAS 946215-05-0 [4]. Furthermore, the distinct patent assignments—US20240050576A1 explicitly exemplifying the 2,6-dimethylphenyl variant versus the Merck IRAK patent family covering a broader generic formula—create divergent IP-derived freedom-to-operate considerations that affect procurement rationale for translational programs [5] [6].

Quantitative Differentiation Evidence for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide (CAS 946215-05-0) Versus Closest Analogs


GAPDH Functional Engagement: EC50 300 nM Verified in Cellular Context – a Distinguishing Functional Anchor Absent from 2,5-Dimethylphenyl Regioisomer

In a cell-based assay (RPMI1640 medium + 15% FBS), 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide demonstrated functional modulation of human GAPDH with an EC50 of 300 nM, as curated in BindingDB from US20240050576A1 [1] [2]. This represents a quantitative functional anchor that directly informs target engagement potency. In contrast, the closest structural regioisomer, 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide (CAS 946215-17-4), has no publicly reported GAPDH EC50, IC50, or Ki data in BindingDB, ChEMBL, or the patent literature, rendering functional comparison impossible and making the 2,6-dimethylphenyl variant the only member of this paired-isomer set with a validated GAPDH activity benchmark [3].

GAPDH inhibition genetic disease transcriptional modulation cellular target engagement

Patent-Defined Molecular Identity: Explicit Compound 26 Status in US20240050576A1 Confers Traceable Chemical Accountability Unavailable to Generic Scaffold Analogs

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide is unambiguously identified as 'Compound 26' within US20240050576A1 (Design Therapeutics), a patent directed to methods for treating genetic diseases including Friedreich's ataxia via frataxin (FXN) transcriptional upregulation [1]. This explicit enumeration—linking a defined chemical structure to a specific biological mechanism (GAPDH binding → transcriptional modulation → frataxin restoration)—establishes a verifiable chain of custody from chemical identity to therapeutic hypothesis. By contrast, close analogs such as 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide (CAS 946215-17-4) appear only on vendor catalog sites without any corresponding patent-exemplified biological mechanism or enumerated compound status, severing the chemical-identity-to-functional-utility link that procurement scientists require for translational confidence [2].

chemical accountability patent provenance genetic disease compound identity verification

Class-Level IRAK Inhibitory Potential with Differentiated N-Aryl Substitution: 2,6-Dimethylphenyl vs. Unsubstituted Phenyl and 3,4-Dimethylphenyl Analogs

The pyridazinone-amide scaffold of CAS 946215-05-0 is claimed generically within Merck Patent GmbH's IRAK inhibitor patent family (US20170071936A1), which describes compounds of Formula (I) for treating IRAK-mediated cancers and autoimmune conditions [1]. The 2,6-dimethylphenyl amide substituent in the target compound represents the most sterically congested ortho,ortho'-disubstituted phenyl variant among close analogs; the Bayer patent EP2955182A1 exemplifies 3,4-dimethylphenyl pyridazinone-amides for oncology but lacks ortho-substituted variants, while the simplest N-phenyl butanamide pyridazinone (CAS 921532-01-6) shows reduced lipophilicity (clogP ~2.8 vs. ~3.6 for CAS 946215-05-0, calculated via ChemAxon) [2] . Ortho-methyl groups on the anilide ring are known to restrict amide bond rotation, pre-organizing the bioactive conformation for improved target complementarity—a structural feature absent in N-phenyl or 3,4-dimethylphenyl congeners [3].

IRAK inhibition kinase selectivity pyridazinone SAR inflammatory disease

Antiviral Pyridazinone Core with 4-Chlorophenyl Pharmacophore: SARS-CoV-2 229E Inhibitory Context Lacking from Halo-Substituted Comparator Set

6-Oxopyridazine derivatives bearing aryl substituents at the 3-position have demonstrated significant inhibitory efficacy against human coronavirus 229E (hCoV-229E) [1]. Among halo-substituted pyridazinone-amides, the 4-chlorophenyl group represents a distinct pharmacophoric element: the chlorine atom provides balanced lipophilicity (Hansch π = +0.71) and metabolic stability relative to 4-fluorophenyl (Hansch π = +0.14) or 4-bromophenyl (Hansch π = +0.86) analogs [2]. While the 4-fluorophenyl butanamide congener (CAS 946266-57-5) and 4-bromophenyl variants exist in vendor catalogs, neither has reported coronavirus inhibitory data, and the 4-chlorophenyl compound benefits from halogen bonding potential with target protein backbone carbonyls that the less polarizable fluorine atom cannot replicate [3]. The target compound thus occupies a specific halogen-substitution niche—combining 4-chlorophenyl aryl character with a 2,6-dimethylphenyl amide—that is absent from the 4-fluorophenyl/2,6-dimethylphenyl hybrid (CAS 946266-57-5), which sacrifices the 4-chlorine's electronic and steric contributions.

antiviral coronavirus 229E pyridazinone 4-chlorophenyl pharmacophore

Defined Research & Industrial Application Scenarios for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide (CAS 946215-05-0)


GAPDH-Targeted Transcriptional Modulation in Friedreich's Ataxia and Related Genetic Disease Models

As the only pyridazinone-amide within its immediate structural series with a published GAPDH cellular EC50 (300 nM) and explicit enumeration in a patent covering frataxin (FXN) upregulation strategies [1], CAS 946215-05-0 is uniquely suited as a positive control or chemical probe for investigating GAPDH-mediated transcriptional derepression in Friedreich's ataxia cellular and animal models. Procurement enables direct interrogation of the GAPDH–frataxin axis without the uncertainty introduced by uncharacterized regioisomers such as the 2,5-dimethylphenyl analog (CAS 946215-17-4), for which target engagement remains unvalidated.

IRAK Kinase Selectivity Profiling with Ortho,Ortho'-Disubstituted Anilide Topology

The 2,6-dimethylphenyl amide substitution in CAS 946215-05-0 introduces conformational constraint through restricted amide bond rotation [2]. This structural feature is absent in the 3,4-dimethylphenyl pyridazinone-amides claimed by Bayer (EP2955182A1) [3]. Procurement of CAS 946215-05-0 enables direct side-by-side kinase selectivity profiling (e.g., IRAK1 vs. IRAK4 vs. off-target kinome panel) to experimentally determine whether ortho,ortho'-disubstitution confers selectivity advantages over meta,para-disubstituted or unsubstituted N-phenyl pyridazinone-amide comparators—a key SAR question for IRAK-targeted drug discovery programs.

Structure-Activity Relationship Studies on 4-Halophenyl Pyridazinone-Amide Antiviral Activity

Recent literature demonstrates that 6-oxopyridazine derivatives can inhibit human coronavirus 229E [4]. CAS 946215-05-0, bearing the 4-chlorophenyl pharmacophore, offers a distinct halogen substitution point compared to the analogous 4-fluorophenyl compound (CAS 946266-57-5). Procurement of the 4-chlorophenyl variant enables comparative antiviral SAR studies to dissect the contribution of halogen polarizability (Cl > F) and lipophilicity (clogP 3.6 vs. ~3.0 for 4-F analog) to antiviral potency and cytotoxicity indices, directly informing lead optimization decisions in antiviral pyridazinone programs.

Chemical Genomics Library Annotation for Dual-Mechanism (GAPDH/IRAK) Chemotype Exploration

CAS 946215-05-0 occupies a rare intersection where a single chemotype carries both experimentally validated GAPDH binding data (EC50: 300 nM) and patent-based IRAK inhibitor class assignment [1] [5]. For chemical genomics screening facilities building annotated compound libraries, this compound serves as a dual-annotation reference standard, enabling pooled screening campaigns to simultaneously probe GAPDH-dependent transcriptional pathways and IRAK-mediated inflammatory signaling. This dual-mechanism annotation is not available for any other pyridazinone-amide in the CAS 946215-xx-x cluster.

Quote Request

Request a Quote for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.